4,5-Methylenedithio-1,3-dithiol-2-one
Overview
Description
4,5-Methylenedithio-1,3-dithiol-2-one is an organic compound with the molecular formula C4H2OS4. It is characterized by a unique structure that includes a dithiol ring with a methylene bridge and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Methylenedithio-1,3-dithiol-2-one typically involves the reaction of 1,3-dithiol-2-one with methylene bromide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Methylenedithio-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dithiolones.
Scientific Research Applications
4,5-Methylenedithio-1,3-dithiol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 4,5-Methylenedithio-1,3-dithiol-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in applications requiring conductive materials. The methylene bridge and dithiol ring facilitate these interactions by providing a stable framework for electron delocalization .
Comparison with Similar Compounds
Similar Compounds
4,5-Ethylenedithio-1,3-dithiol-2-one: Similar structure but with an ethylene bridge instead of a methylene bridge.
4,5-Dicyano-1,3-dithiol-2-one: Contains cyano groups instead of the methylene bridge.
Uniqueness
4,5-Methylenedithio-1,3-dithiol-2-one is unique due to its methylene bridge, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in the development of materials for organic electronics and molecular conductors .
Properties
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2OS4/c5-4-8-2-3(9-4)7-1-6-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZVKFOMXXSGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366140 | |
Record name | [1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85720-62-3 | |
Record name | [1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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